1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one
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Overview
Description
1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one is a complex organic compound with a unique structure that includes a benzo[h]furo[3,2-c]chromen-11-one core
Preparation Methods
The synthesis of 1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one involves multiple steps, typically starting with the formation of the benzo[h]furo[3,2-c]chromen-11-one core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of more saturated derivatives.
Scientific Research Applications
1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one can be compared with similar compounds such as:
Tanshinone II: Another compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Phenanthro[1,2-b]furan-10,11-dione: Shares a similar furan core but differs in its substitution pattern and overall reactivity.
Δ8-Tetrahydrocannabinol:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6,6,14-trimethyl-12,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15),13-pentaen-16-one |
InChI |
InChI=1S/C18H18O3/c1-10-9-20-16-12-6-7-13-11(5-4-8-18(13,2)3)15(12)21-17(19)14(10)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
XPNYSXSUXRLMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)OC3=C2C=CC4=C3CCCC4(C)C |
Origin of Product |
United States |
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